molecular formula C2H5Cl B3044140 Chloroethane-1,1,2,2-D4 CAS No. 25854-33-5

Chloroethane-1,1,2,2-D4

Cat. No. B3044140
CAS RN: 25854-33-5
M. Wt: 68.54 g/mol
InChI Key: HRYZWHHZPQKTII-LNLMKGTHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chloroethane-1,1,2,2-D4, also known as 2-Chloroethanol-1,1,2,2-d4, is a compound with the molecular formula ClCD2CD2OH . It has a molecular weight of 68.54 . It is used for research and development purposes .


Molecular Structure Analysis

The molecular structure of Chloroethane-1,1,2,2-D4 is characterized by the presence of chlorine and deuterium (D) atoms . The molecule 1,2-dichloroethane, which is structurally similar, has been used as a prototype for studying conformational equilibrium in gas and in solution .


Chemical Reactions Analysis

Chloroethane-1,1,2,2-D4, like other chloroethanes, can undergo various chemical reactions. For instance, chloroethanes can participate in radical chain reactions, which involve initiation, propagation, and termination phases .

Safety and Hazards

When handling Chloroethane-1,1,2,2-D4, it is advised to avoid breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Use personal protective equipment and ensure adequate ventilation . In case of accidental release, it is recommended to avoid dust formation and evacuate personnel to safe areas .

Future Directions

While specific future directions for Chloroethane-1,1,2,2-D4 are not mentioned in the available resources, the National Institute for Occupational Safety and Health (NIOSH) recommends handling chloroethanes as if they were human carcinogens . This suggests that future research could focus on further understanding the potential health effects of chloroethanes and developing safer handling procedures.

properties

IUPAC Name

1-chloro-1,1,2,2-tetradeuterioethane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H5Cl/c1-2-3/h2H2,1H3/i1D2,2D2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRYZWHHZPQKTII-LNLMKGTHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])C([2H])([2H])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H5Cl
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

68.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Chloroethane-1,1,2,2-D4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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